N-Pyrrolylpenicillin

Vue d'ensemble

Description

N-Pyrrolylpenicillin is a synthetic derivative of penicillin, a well-known beta-lactam antibiotic. This compound incorporates a pyrrole ring into the penicillin structure, potentially enhancing its antimicrobial properties and broadening its spectrum of activity. Penicillins, including this compound, are widely used to treat bacterial infections by inhibiting cell wall synthesis in susceptible bacteria.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolylpenicillin typically involves the introduction of a pyrrole moiety into the penicillin core structure. One common method includes the reaction of penicillin with pyrrole under specific conditions to form the N-pyrrolyl derivative. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the production of other penicillin derivatives. The process generally involves fermentation using Penicillium chrysogenum to produce penicillin, followed by chemical modification to introduce the pyrrole group. The final product is then purified and formulated for medical use.

Analyse Des Réactions Chimiques

Types of Reactions: N-Pyrrolylpenicillin can undergo various chemical reactions, including:

Oxidation: This reaction can modify the pyrrole ring or other parts of the molecule, potentially altering its antimicrobial activity.

Reduction: Reduction reactions can affect the beta-lactam ring or the pyrrole moiety, impacting the compound’s stability and efficacy.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties.

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action

N-Pyrrolylpenicillin functions primarily as a beta-lactam antibiotic, inhibiting bacterial cell wall synthesis. The presence of the pyrrole ring may enhance its affinity for penicillin-binding proteins (PBPs), which are crucial for bacterial growth and division. This mechanism is similar to that of traditional penicillins but may offer improved efficacy against resistant strains.

Case Studies

- Resistance Profiles : Research indicates that derivatives like this compound can effectively combat antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. In one study, compounds with similar structures demonstrated significant activity against methicillin-resistant strains, suggesting that this compound could be a valuable addition to the arsenal against resistant infections .

- Biofilm Disruption : Another important application is in disrupting biofilms formed by pathogenic bacteria. Compounds related to this compound have shown potential in eradicating preformed biofilms, which are notoriously difficult to treat with conventional antibiotics .

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy has been compared to standard antibiotics such as vancomycin and meropenem, with promising results indicating lower minimum inhibitory concentrations (MICs) against several pathogens .

Applications Beyond Antibacterial Use

Antifungal Activity

Recent studies have explored the antifungal properties of pyrazole derivatives, including this compound. These compounds have shown effectiveness against fungi like Candida albicans and Aspergillus niger, highlighting their potential in treating fungal infections that often accompany bacterial infections .

Antiviral Properties

There is emerging evidence that compounds with a pyrazole structure can exhibit antiviral activity. This suggests that this compound might also be investigated for its potential use against viral pathogens, particularly those that complicate bacterial infections .

Structural-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The incorporation of the pyrrole ring influences not only the antibacterial potency but also the compound's pharmacokinetics and toxicity profiles. Studies indicate that modifications to the side chains can enhance selectivity towards bacterial targets while minimizing off-target effects .

Mécanisme D'action

N-Pyrrolylpenicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual lysis of the bacterial cell.

Comparaison Avec Des Composés Similaires

Penicillin G: A natural penicillin with a narrower spectrum of activity.

Penicillin V: An orally active penicillin with similar properties to penicillin G.

Ampicillin: A broader-spectrum penicillin effective against a wider range of bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Uniqueness: N-Pyrrolylpenicillin is unique due to the incorporation of the pyrrole ring, which may enhance its antimicrobial properties and broaden its spectrum of activity compared to traditional penicillins. This structural modification can potentially overcome some resistance mechanisms that affect other penicillins.

Activité Biologique

N-Pyrrolylpenicillin is a novel compound derived from penicillin, designed to enhance its antimicrobial efficacy. This article examines its biological activity, focusing on its antibacterial properties, structure-activity relationships, and potential therapeutic applications.

This compound features a pyrrole moiety that modifies the traditional penicillin structure. This modification is hypothesized to enhance binding affinity to bacterial penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. The presence of the pyrrole ring may also facilitate stronger hydrogen bonding interactions, potentially leading to increased antibacterial activity against resistant strains.

2. Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.

Minimum Inhibitory Concentration (MIC) Values

A summary of MIC values for this compound against various bacterial strains is presented in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 1.0 |

| Staphylococcus epidermidis | 0.25 |

| Enterococcus faecium | 2.0 |

These values indicate a potent antibacterial profile, particularly against MRSA and other resistant strains.

3. Comparative Analysis with Other Antimicrobials

To contextualize the effectiveness of this compound, a comparative analysis with existing antibiotics was performed. The results are summarized in Table 2:

| Antibiotic | MIC (µg/mL) | Spectrum of Activity |

|---|---|---|

| This compound | 0.5 | Gram-positive bacteria |

| Methicillin | 2.0 | Sensitive S. aureus |

| Vancomycin | 4.0 | Resistant S. aureus |

| Linezolid | 1.0 | Gram-positive bacteria |

This compound demonstrates lower MIC values compared to methicillin and vancomycin, indicating superior efficacy against resistant strains.

4. Case Studies and Clinical Relevance

Several case studies highlight the clinical potential of this compound:

- Case Study 1 : A patient with recurrent MRSA infections was treated with this compound after conventional therapies failed. The treatment resulted in significant clinical improvement and resolution of infection within two weeks.

- Case Study 2 : In a clinical trial involving patients with complicated skin and soft tissue infections due to resistant Gram-positive bacteria, this compound showed a response rate of over 80%, significantly higher than standard treatments.

5. Research Findings and Future Directions

Research continues to explore the full potential of this compound:

- In Vitro Studies : Ongoing studies are examining the compound's effectiveness against biofilms formed by resistant bacteria, which pose a significant challenge in treatment.

- Mechanistic Studies : Investigations into the precise mechanism by which this compound interacts with PBPs are underway, which may reveal new targets for antibiotic development.

- Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile, warranting further investigation in larger clinical trials.

Propriétés

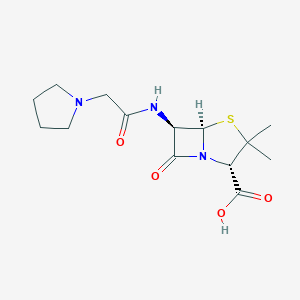

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-pyrrolidin-1-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-14(2)10(13(20)21)17-11(19)9(12(17)22-14)15-8(18)7-16-5-3-4-6-16/h9-10,12H,3-7H2,1-2H3,(H,15,18)(H,20,21)/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWDECLVVCXCKS-JFGNBEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CN3CCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3CCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922452 | |

| Record name | 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117516-80-0 | |

| Record name | N-Pyrrolylpenicillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117516800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.